molecular formula C4H5ClN4O B2590319 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one CAS No. 4803-00-3

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one

Cat. No.: B2590319
CAS No.: 4803-00-3
M. Wt: 160.56
InChI Key: KYRJXVOBCILDCA-UHFFFAOYSA-N
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Description

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both amino and chloromethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with methylamine, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazines.

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

    Agrochemicals: Employed in the development of herbicides and pesticides.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloropyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.

    4-Amino-6-chlorobenzene: Contains a benzene ring with similar functional groups.

Uniqueness

4-Amino-6-(chloromethyl)-1,2-dihydro-1,3,5-triazin-2-one is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring systems. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

4-amino-6-(chloromethyl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-1-2-7-3(6)9-4(10)8-2/h1H2,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRJXVOBCILDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NC(=O)N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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